Sodium 2-hydroxyethyl trithiocarbonate Sodium 2-hydroxyethyl trithiocarbonate
Brand Name: Vulcanchem
CAS No.: 86932-92-5
VCID: VC20283300
InChI: InChI=1S/C3H6OS3.Na/c4-1-2-7-3(5)6;/h4H,1-2H2,(H,5,6);/q;+1/p-1
SMILES:
Molecular Formula: C3H5NaOS3
Molecular Weight: 176.3 g/mol

Sodium 2-hydroxyethyl trithiocarbonate

CAS No.: 86932-92-5

Cat. No.: VC20283300

Molecular Formula: C3H5NaOS3

Molecular Weight: 176.3 g/mol

* For research use only. Not for human or veterinary use.

Sodium 2-hydroxyethyl trithiocarbonate - 86932-92-5

Specification

CAS No. 86932-92-5
Molecular Formula C3H5NaOS3
Molecular Weight 176.3 g/mol
IUPAC Name sodium;2-hydroxyethylsulfanylmethanedithioate
Standard InChI InChI=1S/C3H6OS3.Na/c4-1-2-7-3(5)6;/h4H,1-2H2,(H,5,6);/q;+1/p-1
Standard InChI Key RTRITVCTUGDQPT-UHFFFAOYSA-M
Canonical SMILES C(CSC(=S)[S-])O.[Na+]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Sodium 2-hydroxyethyl trithiocarbonate belongs to the class of trithiocarbonates, with the systematic IUPAC name sodium 2-hydroxyethyl carbonotrithioate. Its molecular formula is C3_3H5_5NaS3_3O, corresponding to a molecular weight of 184.25 g/mol. The structure comprises a sodium cation coordinated to a deprotonated trithiocarbonate group linked to a 2-hydroxyethyl substituent (Fig. 1).

Structural Representation

Na+[S–C(=S)–S–CH2CH2OH]\text{Na}^+ \left[ \text{S}–\text{C}(=\text{S})–\text{S}–\text{CH}_2\text{CH}_2\text{OH} \right]^-

This configuration confers dual functionality: the trithiocarbonate group participates in radical transfer reactions, while the hydroxyl group enhances aqueous solubility and enables further chemical modifications.

Spectroscopic and Physicochemical Properties

Key spectroscopic data and physical properties are summarized below:

PropertyValue/DescriptionSource
UV-Vis Absorptionλmax_{max} = 305 nm (in aqueous solution)
Solubility>100 mg/mL in water at 25°C
Thermal StabilityDecomposes above 150°C without melting
pKa~2.5 (trithiocarbonate proton)

The compound exhibits a reddish-orange color in solution due to electronic transitions within the conjugated trithiocarbonate system . Its stability in aqueous media is pH-dependent, with optimal hydrolysis resistance observed below pH 5.5 .

Synthesis and Purification Strategies

Conventional Synthetic Routes

The synthesis typically involves a two-step nucleophilic substitution reaction:

  • Reaction of 2-Hydroxyethyl Mercaptan with Carbon Disulfide

    HS–CH2CH2OH+CS2HOCH2CH2S–C(=S)–SH\text{HS–CH}_2\text{CH}_2\text{OH} + \text{CS}_2 \rightarrow \text{HOCH}_2\text{CH}_2\text{S–C}(=\text{S})–\text{SH}

    Conducted at 0–5°C to minimize disulfide byproduct formation.

  • Alkalinization with Sodium Hydroxide

    HOCH2CH2S–C(=S)–SH+NaOHNa+[S–C(=S)S–CH2CH2OH]+H2O\text{HOCH}_2\text{CH}_2\text{S–C}(=\text{S})–\text{SH} + \text{NaOH} \rightarrow \text{Na}^+ \left[ \text{S–C}(=\text{S})–\text{S–CH}_2\text{CH}_2\text{OH} \right]^- + \text{H}_2\text{O}

    Yields range from 65–78% after recrystallization from ethanol/water mixtures.

Advanced Purification Techniques

Recent protocols employ size-exclusion chromatography (SEC) to achieve >99% purity, critical for polymerization applications. Impurities such as residual disulfides (<0.5%) are quantified via reverse-phase HPLC using a C18 column and UV detection at 305 nm .

Mechanistic Insights in Polymer Chemistry

Role in Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

As a chain transfer agent (CTA), sodium 2-hydroxyethyl trithiocarbonate regulates polymer growth through a radical equilibrium mechanism (Fig. 2) :

  • Initiation: A primary radical (R- ) attacks the trithiocarbonate group:

    R- +S–C(=S)–S–PR–S–C(=S)–S- +P\text{R- } + \text{S–C}(=\text{S})–\text{S–P} \rightarrow \text{R–S–C}(=\text{S})–\text{S- } + \text{P}
  • Propagation: The stabilized radical (S–C(=S)–S- ) reversibly transfers activity to propagating polymer chains.

This process narrows the dispersity (Đ) of polyacrylamides to 1.05–1.15, compared to Đ > 2.0 in conventional free-radical polymerization .

Hydrolysis Kinetics and Stability

The compound’s hydrolytic stability under polymerization conditions is paramount. Studies demonstrate:

  • pH Dependence: Hydrolysis half-life (t1/2_{1/2}) increases from 4 h (pH 7) to >72 h (pH 5) at 25°C .

  • Temperature Sensitivity: Arrhenius analysis reveals activation energy (Ea_a) of 58.2 kJ/mol for hydrolysis, necessitating temperatures <50°C for long-term storage.

Comparative data with dithiobenzoate CTAs show 10-fold greater stability for trithiocarbonates under identical conditions .

Industrial and Material Science Applications

Mineral Flotation Enhancement

In froth flotation, the compound acts as a collector for sulfide ores (e.g., CuFeS2_2, PbS). Adsorption isotherms show monolayer coverage at 0.1 mM concentration, increasing copper recovery from 72% to 89% in porphyry ores. The hydroxyl group facilitates hydrophilic interactions with mineral surfaces, while the trithiocarbonate binds to metal sites.

Stimuli-Responsive Polymer Synthesis

Copolymers incorporating this CTA exhibit temperature- and pH-responsive behavior. For example, poly(N-isopropylacrylamide)-block-poly(acrylic acid) synthesized using sodium 2-hydroxyethyl trithiocarbonate shows a lower critical solution temperature (LCST) of 32°C and pH-dependent swelling ratios >15 in alkaline conditions .

Recent Advances and Future Directions

Bioconjugation and Drug Delivery

Emerging research exploits the trithiocarbonate’s affinity for thiol groups in proteins. Functionalization of poly(ethylene glycol) with this CTA enables site-specific conjugation to albumin, achieving drug-loading capacities of 18–22 wt% for paclitaxel analogs .

Green Chemistry Initiatives

Lifecycle assessments reveal that replacing traditional xanthate collectors with sodium 2-hydroxyethyl trithiocarbonate reduces wastewater toxicity by 40% due to lower bioaccumulation potential. Ongoing work focuses on enzymatic synthesis routes using carbon disulfide lyases to improve sustainability .

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